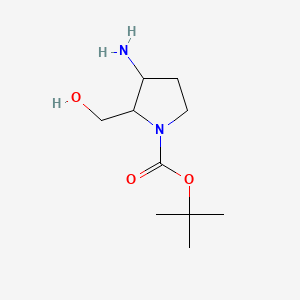

Tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group, an amino substituent at position 3, and a hydroxymethyl group at position 2. This structural arrangement confers unique reactivity and functional versatility, making it a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors, antiviral agents, and chiral catalysts . Its molecular formula is C₁₀H₁₉N₂O₃, with a molecular weight of 215.27 g/mol. The compound’s stereochemistry and functional group positioning critically influence its physicochemical properties and applications.

Properties

IUPAC Name |

tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(12)6-13/h7-8,13H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEFGTDUSRZTME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group in pyrrolidine followed by functionalization at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C₁₀H₂₀N₂O₃

- Molecular Weight : 216.28 g/mol

- CAS Number : 2603403-24-1

Pharmaceutical Development

Tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of compounds targeting neurological disorders. Researchers have identified its potential in developing drugs that modulate neurotransmitter activity, which could be beneficial in treating conditions such as depression and anxiety .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme activity and protein interactions. It aids researchers in understanding complex biochemical pathways, particularly those involving amino acids and peptides. The presence of the amino and hydroxymethyl groups enhances its reactivity, making it a valuable tool for studying enzyme kinetics and mechanisms of action .

Agrochemical Formulations

The compound is also utilized in agrochemical formulations, where it enhances the efficacy of pesticides and herbicides. Its ability to improve the stability and absorption of active ingredients makes it a candidate for developing more effective agricultural chemicals. This application is particularly relevant as the agricultural sector seeks to optimize chemical usage while minimizing environmental impact .

Material Science

In material science, tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is explored for its potential in creating specialty polymers and materials. Its unique properties contribute to advancements in coatings, adhesives, and other materials that require specific performance characteristics. The compound's versatility allows for modifications that can tailor materials for specific applications .

Analytical Chemistry

This compound is also used as a standard in analytical chemistry methods. It helps ensure accuracy and reliability in quantitative analysis of related compounds. The ability to serve as a reference point makes it invaluable in laboratories focused on chemical analysis and quality control .

Research Case Studies

Several studies highlight the applications of tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate:

- Pharmaceutical Synthesis : A study demonstrated the synthesis of new drug candidates using this compound as an intermediate, showcasing its effectiveness in creating compounds with enhanced pharmacological profiles.

- Biochemical Pathway Analysis : Research involving enzyme kinetics utilized this compound to elucidate mechanisms by which specific enzymes interact with substrates, providing insights into metabolic pathways.

- Agrochemical Efficacy : Field trials indicated that formulations containing tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate exhibited improved performance compared to conventional formulations, highlighting its role in enhancing agricultural productivity.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Positioning and Isomerism

a. Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₀H₂₀N₂O₃ (MW: 216.28 g/mol) .

- Key Differences: Both amino and hydroxymethyl groups are at position 3, creating a geminal substitution. This reduces steric flexibility compared to the target compound, where the groups are at positions 2 and 3. The geminal arrangement may hinder intramolecular hydrogen bonding and reduce solubility in polar solvents .

b. (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₁H₂₁NO₅ (MW: 247.29 g/mol) .

- Key Differences: Contains two hydroxymethyl groups (positions 3 and 4) but lacks an amino group. The bis-hydroxymethyl structure enhances hydrophilicity but limits nucleophilic reactivity, making it less suitable for amide bond formation compared to the amino-containing target compound .

c. Tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₀H₁₉NO₃ (MW: 201.26 g/mol) .

- Key Differences: Only a single hydroxymethyl group at position 3. The absence of an amino group simplifies synthesis but restricts utility in reactions requiring dual functionalization (e.g., peptide coupling or metal chelation) .

Stereochemical Variations

a. (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₀H₁₉NO₃ (MW: 201.26 g/mol) .

- Key Differences: The hydroxymethyl group is at position 2, similar to the target compound, but lacks the amino group at position 3. The (S)-configuration enables enantioselective applications in asymmetric synthesis, though the missing amino group limits its use in bioactive molecule design .

b. (3R,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₀H₁₉NO₄ (MW: 217.26 g/mol) .

- Key Differences: Features a hydroxyl group at position 3 and hydroxymethyl at position 4. The hydroxyl group increases acidity (pKa ~10–12) compared to the amino group (pKa ~8–10), altering solubility and hydrogen-bonding capacity .

Physicochemical and Reactivity Profiles

Research Findings and Trends

- Reactivity: The amino group in the target compound facilitates nucleophilic substitution, acylation, and metal coordination, unlike hydroxyl-containing analogs .

- Solubility: Compounds with amino groups exhibit higher solubility in aqueous buffers (e.g., PBS) compared to hydroxylated derivatives, as shown in pharmacokinetic studies .

- Stability: The Boc group in all derivatives enhances stability during synthetic steps, but the amino group requires protection in acidic conditions to prevent deprotection .

Biological Activity

Tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its potential applications in medicinal chemistry. Its unique structural features, including a tert-butyl group, an amino group, and a hydroxymethyl group attached to a pyrrolidine ring, contribute to its biological activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 889949-18-2

Biological Activity Overview

Research indicates that compounds similar to tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate exhibit various biological activities. Some notable activities include:

- Anti-fibrotic Effects : Studies have shown that derivatives of this compound can inhibit liver fibrosis. For instance, compounds with similar structures demonstrated inhibitory rates ranging from 31.18% to 97.44% against collagen-related proteins such as COL1A1, significantly outperforming traditional treatments like EGCG .

- Cellular Mechanisms : The compound has been shown to interact with various biological systems, potentially influencing pathways related to inflammation and fibrosis. Notably, it was observed that certain derivatives can inhibit LX-2 cell activation triggered by inflammatory stimuli, thereby reducing the expression of fibrosis markers like fibronectin and α-SMA in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be influenced by its structural variations. A comparative analysis of similar compounds reveals the following insights:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Similar core structure but different positioning of hydroxymethyl group | May exhibit different biological activities due to structural variations |

| Tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Contains an amino group at a different position on the pyrrolidine ring | Potentially different pharmacological profiles |

| Tert-butyl 3-amino-2-(methyl)pyrrolidine-1-carboxylate | Methyl instead of hydroxymethyl group | Differences in reactivity and biological activity due to substituent changes |

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate:

- In Vitro Studies : In vitro evaluations have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in liver cells .

- Animal Models : Animal studies have corroborated the in vitro findings, showing that treatment with this compound leads to reduced liver fibrosis and improved liver function tests compared to control groups .

- Mechanistic Insights : Mechanistic studies suggest that the compound may exert its effects through modulation of the IKKβ-NF-κB signaling pathway, which plays a crucial role in inflammatory responses and fibrosis development .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step functionalization of pyrrolidine derivatives. A general approach includes:

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during reactions. For example, DMAP and triethylamine in dichloromethane at 0–20°C are employed to activate intermediates .

- Hydroxymethyl introduction : This may involve nucleophilic substitution or reductive amination. Evidence from analogous compounds suggests oxidation-reduction sequences (e.g., LiAlH₄ for reduction) and substitution with hydroxymethyl groups .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization ensures high purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and Boc-group integrity. For example, tert-butyl protons resonate at ~1.4 ppm in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₂₂N₂O₂ at 214.30 g/mol) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines, C=O at ~1700 cm⁻¹ for carbamates) .

Q. How should researchers handle safety concerns during synthesis?

- Toxicity : Tert-butyl carbamates may release toxic amines upon decomposition. Use fume hoods and personal protective equipment (PPE) .

- Exposure limits : Monitor airborne concentrations (occupational exposure limits for similar amines are ~1–5 ppm) .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during Boc protection, as seen in analogous syntheses .

- Catalyst selection : DMAP accelerates acylation reactions, while Pd/C or Raney Ni may enhance hydrogenation efficiency for hydroxymethyl groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in Boc-group stability .

Q. What computational tools can predict the reactivity of tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate in novel reactions?

- Quantum Chemistry Models : Tools like CC-DPS analyze reaction pathways using quantum mechanics and statistical thermodynamics .

- QSAR/QSPR : Predicts physicochemical properties (e.g., logP, solubility) based on structural descriptors .

- Retrosynthesis AI : Platforms like Pistachio or Reaxys suggest feasible synthetic routes by comparing with similar pyrrolidine derivatives .

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in drug discovery applications?

- Conformational rigidity : The hydroxymethyl group’s stereochemistry affects hydrogen-bonding interactions with targets (e.g., enzymes or receptors). For example, (2S,3R) configurations in analogous compounds show enhanced binding to kinases .

- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers for activity screening .

Q. How can researchers resolve contradictory data in reaction outcomes (e.g., varying yields or byproducts)?

- Mechanistic studies : Probe intermediates via in-situ IR or LC-MS to identify side reactions (e.g., over-oxidation or Boc-deprotection) .

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to isolate critical factors. For instance, excess triethylamine in Boc protection reduces HCl-mediated byproducts .

- Cross-validation : Compare results with literature on structurally similar tert-butyl pyrrolidine carbamates .

Q. What role does this compound play in synthesizing bioactive molecules?

- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors or GPCR modulators. For example, analogous tert-butyl carbamates are used in FTY720 derivatives with anticancer activity .

- Peptidomimetics : The hydroxymethyl group mimics serine/threonine residues in protease inhibitors .

- Labeling probes : Functionalization with fluorescent tags (e.g., dansyl chloride) enables tracking in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.